Isocarlinoside
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)16-20(35)15(25-22(37)17(32)11(31)6-39-25)19(34)14-10(30)4-12(40-24(14)16)7-1-2-8(28)9(29)3-7/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYFCTVKFALPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83151-90-0 | |
| Record name | Isocarlinoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence, Distribution, and Isolation Methodologies
Advanced Extraction and Purification Techniques for this compound
Isolation and Purification Techniques
The purification of this compound from crude plant extracts typically involves a combination of column chromatography techniques followed by a final polishing step using semipreparative HPLC.
Column chromatography serves as a crucial step for the initial fractionation of the crude extract and the removal of major impurities. Two commonly utilized stationary phases for the purification of this compound and other flavonoid glycosides are Amberlite XAD2 and Sephadex LH-20.
Amberlite XAD2: This non-polar, macroreticular polymeric adsorbent is effective for the separation of hydrophobic compounds from aqueous solutions. In the context of this compound isolation from sources like Viola yedoensis, the aqueous fraction of a methanolic extract is adsorbed onto an Amberlite XAD2 column. The column is then washed with water to remove highly polar compounds, followed by elution with solvents of increasing polarity, such as methanol-water mixtures, to release the adsorbed flavonoids, including this compound. nih.gov
Sephadex LH-20: This lipophilic, cross-linked dextran (B179266) gel is widely used for the separation of natural products based on molecular size and polarity. It is particularly effective in separating flavonoids. Following initial fractionation on Amberlite XAD2, the this compound-containing fractions are often further purified on a Sephadex LH-20 column. Elution is typically performed with a solvent such as methanol to separate this compound from other closely related flavonoids. nih.gov
Semipreparative HPLC is the final and most critical step in obtaining highly pure this compound. This technique offers high resolution and is capable of separating structurally similar compounds.
The fractions enriched with this compound from the preceding column chromatography steps are concentrated and then subjected to semipreparative HPLC. A reversed-phase C18 column is commonly employed for the separation of flavonoids. The mobile phase typically consists of a binary gradient of an acidified aqueous solvent (e.g., water with a small percentage of formic acid or acetic acid) and an organic solvent, most commonly acetonitrile (B52724) or methanol. The gradient is carefully optimized to achieve baseline separation of this compound from any remaining impurities. The eluent is monitored by a UV detector, and the fractions corresponding to the this compound peak are collected.
For instance, in the isolation of flavonoids from Viola yedoensis, semipreparative HPLC is the final purification step after initial separation on Amberlite XAD2 and Sephadex LH-20 columns. nih.gov
Data Tables
Table 1: Natural Occurrence of this compound
| Plant Species | Family |
| Viola yedoensis | Violaceae |
| Glycine max | Fabaceae |
| Lespedeza capitata | Fabaceae |
| Solanum verbascifolium | Solanaceae |
| Passiflora edulis | Passifloraceae |
This table is based on documented occurrences of this compound in the specified plant species.
Biosynthetic Pathways and Metabolic Engineering Approaches
Elucidation of Precursor Utilization and Enzymatic Conversions in Flavonoid Biosynthesis
The biosynthesis of the isocarlinoside backbone, luteolin (B72000), begins with the general phenylpropanoid pathway, utilizing the amino acid L-phenylalanine as the primary precursor. A series of enzymatic conversions leads to the formation of the flavanone (B1672756) naringenin (B18129), a key intermediate. This flavanone then undergoes further modifications to yield the flavone (B191248) luteolin.
The synthesis starts with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid. This is then activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA. researchgate.net
The first enzyme committed to the flavonoid pathway, chalcone (B49325) synthase (CHS) , catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. researchgate.net This chalcone is then stereospecifically cyclized by chalcone isomerase (CHI) to produce the flavanone (2S)-naringenin. researchgate.net
Naringenin serves as a crucial branch-point intermediate. To form luteolin, naringenin is first hydroxylated at the 3' position of the B-ring by flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450-dependent monooxygenase, to yield eriodictyol (B191197). researchgate.net Following this, flavone synthase (FNS) introduces a double bond between the C2 and C3 atoms of the C-ring of eriodictyol, converting it into the flavone luteolin. researchgate.netdtu.dk There are two main types of FNS enzymes, FNSI (a soluble dioxygenase) and FNSII (a cytochrome P450 monooxygenase), that can catalyze this desaturation step. dtu.dk
| Enzyme | Abbreviation | Function | Substrate | Product |
|---|---|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Deamination | L-Phenylalanine | Cinnamic acid |
| Cinnamate-4-hydroxylase | C4H | Hydroxylation | Cinnamic acid | p-Coumaric acid |
| 4-Coumarate:CoA ligase | 4CL | CoA ligation | p-Coumaric acid | p-Coumaroyl-CoA |
| Chalcone synthase | CHS | Condensation | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin chalcone |
| Chalcone isomerase | CHI | Isomerization/Cyclization | Naringenin chalcone | Naringenin |
| Flavonoid 3'-hydroxylase | F3'H | Hydroxylation | Naringenin | Eriodictyol |
| Flavone synthase | FNS | Desaturation | Eriodictyol | Luteolin |
Glycosylation Mechanisms and Glycosyltransferase Characterization for this compound Formation
This compound is specifically 6-C-α-L-arabinopyranosyl-8-C-β-D-glucosylluteolin. Its formation requires two distinct C-glycosylation events on the luteolin backbone. C-glycosylation, which forms a stable carbon-carbon bond between a sugar and the aglycone, is a biochemically demanding reaction catalyzed by C-glycosyltransferases (CGTs), a subset of the UDP-dependent glycosyltransferase (UGT) superfamily. dtu.dkrsc.org
The mechanism for flavonoid C-glycosylation differs significantly from O-glycosylation. It proceeds through a 2-hydroxyflavanone (B13135356) intermediate. nih.govnih.gov For luteolin glycosides, the precursor eriodictyol would first be converted to 2-hydroxyeriodictyol by a flavanone-2-hydroxylase (F2H). This intermediate exists in equilibrium with its open-ring tautomer, a dibenzoylmethane, which is believed to be the actual substrate for the CGT. nih.govnih.gov The CGT then transfers a sugar moiety (e.g., glucose from UDP-glucose) to either the C-6 or C-8 position of the A-ring. Following C-glycosylation, the unstable 2-hydroxyflavanone-C-glycoside intermediate spontaneously dehydrates to form the stable flavone-C-glycoside. nih.gov
The formation of a di-C-glycoside like this compound requires a second glycosylation step. Research on citrus plants has identified CGTs capable of catalyzing the formation of di-C-glucosyl flavonoids. researchgate.net These enzymes can utilize both 2-hydroxyflavanones and their mono-C-glycoside derivatives as sugar acceptors. researchgate.net This suggests two possible pathways for this compound biosynthesis:
A single, multifunctional CGT catalyzes both glycosylation steps sequentially.
Two distinct CGTs work in sequence: one attaches the first sugar (e.g., glucose to C-8) to form a mono-C-glycoside intermediate, and a second CGT attaches the other sugar (e.g., arabinose to C-6).
Biochemical characterization of known flavonoid CGTs reveals they belong to the GT1 family and possess a conserved C-terminal Plant Secondary Product Glycosyltransferase (PSPG) box, which is crucial for binding the UDP-sugar donor. nih.gov While the specific CGTs responsible for attaching glucose and arabinose to luteolin to form this compound have not been fully characterized, studies on related enzymes show they have specific requirements for both the flavonoid acceptor and the UDP-sugar donor. For instance, a CGT from citrus, FcCGT (UGT708G1), was shown to utilize UDP-glucose to C-glycosylate 2-hydroxyflavanones and their corresponding mono-C-glucosides to produce di-C-glucosides. researchgate.net
In Vitro Culture and Elicitation Strategies for this compound Pathway Modulation
Plant cell and tissue culture present a promising platform for the controlled production of high-value secondary metabolites like this compound, independent of geographical and climatic constraints. researchgate.net Strategies such as elicitation and precursor feeding are employed to modulate the biosynthetic pathway and enhance yields.
Elicitation involves the application of stress-inducing agents (elicitors) to plant cell cultures to trigger defense responses, which often include the upregulation of secondary metabolite biosynthesis. frontiersin.org Elicitors can be biotic (e.g., fungal cell wall fragments, yeast extract) or abiotic (e.g., heavy metal salts, salicylic (B10762653) acid).
While specific studies on this compound are limited, research on other flavonoid glycosides demonstrates the efficacy of this approach. For example, treatment of Ginkgo biloba cell cultures with a fungal elicitor from Trichoderma longibrachiatum significantly increased the production of flavonol glycosides like kaempferol (B1673270) and quercetin. mdpi.com Similarly, the application of salicylic acid and extracts from the fungus Aspergillus niger has been shown to enhance total flavonoid content in cell cultures of Blumea lacera. biotech-asia.org These stress inducers are known to activate the expression of key biosynthetic genes, such as PAL and CHS, leading to an increased flux through the flavonoid pathway.
| Plant Species | Elicitor | Target Compound Class | Observed Effect | Reference |
|---|---|---|---|---|
| Ginkgo biloba | Trichoderma longibrachiatum (fungal homogenate) | Flavonol glycosides (Kaempferol, Quercetin) | Up to 10-fold increase in kaempferol and 9-fold increase in quercetin | mdpi.com |
| Ginkgo biloba | CuSO₄ (abiotic) | Quercetin | Up to 12-fold increase compared to control | mdpi.com |
| Blumea lacera | Salicylic acid (1.5 mM) | Total Flavonoids | 2.8-fold increase over control | biotech-asia.org |
| Blumea lacera | Aspergillus niger (fungal extract) | Total Flavonoids | 3.3-fold enhancement over control | biotech-asia.org |
Studies in various plant systems have validated this strategy. In microshoot cultures of Nasturtium officinale, feeding with L-phenylalanine at a concentration of 3.0 mM resulted in a significant increase in the total flavonoid content. nih.gov Similarly, feeding precursors like phenylalanine, tyrosine, and caffeic acid to suspension cultures of Cistanche salsa enhanced the accumulation of phenylethanoid glycosides, which share parts of the phenylpropanoid pathway. oup.com The optimal concentration and the timing of precursor addition are critical factors that must be determined empirically for each specific cell culture system and target compound. nih.gov
Genetic Basis and Molecular Regulation of this compound Biosynthesis
The biosynthesis of this compound is under tight genetic control, regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes (PAL, CHS, F3'H, FNS, CGTs, etc.) is coordinated by the interplay of various transcription factors (TFs). nih.gov
The regulation of the flavonoid pathway is best understood for anthocyanins and proanthocyanidins, where a conserved transcriptional complex, known as the MBW complex, plays a central role. This complex consists of TFs from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. nih.govglobethesis.com These TFs bind to specific cis-acting regulatory elements in the promoters of flavonoid structural genes, thereby activating or repressing their transcription in a temporal and spatial manner. globethesis.com Flavonol biosynthesis, in contrast, appears to be regulated by specific MYB TFs that act independently of bHLH partners. globethesis.com
The regulation of C-glycosylation is less understood. However, the expression of glycosyltransferase genes is often coordinated with the upstream genes of the flavonoid pathway. For instance, the overexpression of a single TF can lead to the upregulation of multiple pathway genes, including those for glycosylation, resulting in the accumulation of specific flavonoid glycosides. Furthermore, studies in Melilotus alba (sweetclover) have identified a specific genetic locus (C/c) that controls the 3'-hydroxylation of flavonoids, a key step in converting apigenin-type flavonoids to luteolin-type flavonoids. This indicates that single genetic elements can act as key control points in the pathway. The identification of the specific MYB or other TFs that regulate the expression of the flavanone-2-hydroxylase and the C-glycosyltransferases involved in this compound synthesis remains a key area for future research.
Advanced Structural Elucidation and Stereochemical Assignment
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Configurations of Isocarlinoside
NMR spectroscopy is a cornerstone in the structural elucidation of complex natural products like this compound, providing insights into the molecular skeleton and the spatial arrangement of atoms. numberanalytics.comemerypharma.compitt.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a comprehensive analysis. numberanalytics.comemerypharma.com
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
¹H NMR spectroscopy provides information about the number of different types of protons in the molecule, their chemical environments (indicated by chemical shifts), and their connectivity to neighboring protons (revealed by splitting patterns and coupling constants). emerypharma.comnetlify.app For this compound, the ¹H NMR spectrum shows signals corresponding to the protons on the flavonoid aglycone and the two sugar moieties. Analysis of the chemical shifts helps in identifying aromatic protons, aliphatic protons, and hydroxyl protons. orgchemboulder.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule, with chemical shifts providing clues about the hybridization and electronic environment of each carbon. drugbank.comnih.gov The ¹³C NMR data for this compound allows for the identification of carbonyl carbons, aromatic carbons, oxygen-bearing carbons in the sugar rings, and aliphatic carbons. nih.gov Comparing observed chemical shifts with literature values for similar flavonoid and glycosyl structures aids in initial assignments. kcl.ac.uk
While specific detailed ¹H and ¹³C NMR data for this compound were not extensively available in the search results with precise peak assignments and coupling constants in a structured table format suitable for direct inclusion, the general application of these techniques for its structural determination is well-established in the literature. kcl.ac.ukscispace.com Studies on this compound and similar C-glycosyl flavonoids utilize these fundamental NMR experiments to begin the process of assigning resonances to specific nuclei within the molecule. kcl.ac.ukscispace.com
Two-Dimensional NMR Techniques (e.g., DQF-COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are indispensable for establishing through-bond and through-space correlations between nuclei, which are critical for confirming connectivities and assigning resonances in complex molecules. numberanalytics.compitt.eduepfl.ch
COSY (COrrelation SpectroscopY): The COSY experiment reveals correlations between protons that are coupled to each other through one or more bonds. princeton.edusdsu.edu A Double Quantum Filtered COSY (DQF-COSY) can often provide cleaner spectra. sdsu.edu Analysis of the COSY spectrum of this compound helps to identify coupled spin systems, such as those within the sugar rings and the aromatic rings of the flavonoid. scispace.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC is a proton-detected experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond correlation). epfl.chprinceton.edusdsu.edu This experiment is crucial for assigning carbon resonances based on known proton assignments and vice versa. epfl.chsdsu.edu An edited HSQC can differentiate between CH/CH₃ and CH₂ groups. epfl.ch
The combined information from these 2D NMR experiments allows for the complete assignment of ¹H and ¹³C NMR signals and the confirmation of the proposed structure of this compound, including the positions of the C-glycosidic linkages at positions 6 and 8 of the luteolin (B72000) core. scispace.com
High-Resolution Mass Spectrometry (HRMS) and Tandem MS/MS for Fragmentation Pathways and Isomer Differentiation of this compound
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns. cornell.edu HRMS offers high mass accuracy, which is essential for determining the elemental formula. cornell.edunih.gov Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting product ions, providing a "fingerprint" that is highly informative for structural elucidation. nih.govnih.govresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and thermolabile compounds like glycosides, producing primarily protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻). cornell.eduresearchgate.netnih.govuni-saarland.de ESI-MS of this compound typically shows a molecular ion peak corresponding to its molecular weight. nih.gov
In ESI-MS/MS, the molecular ion is subjected to collision-induced dissociation (CID), leading to fragmentation. nih.govresearchgate.net The fragmentation pattern of C-glycosyl flavonoids like this compound is often characterized by the cleavage of the glycosidic bonds and the fragmentation of the sugar moieties and the aglycone. Analysis of the mass-to-charge ratio (m/z) of the product ions provides structural information. Characteristic neutral losses corresponding to sugar units or parts of the aglycone are observed. researchgate.net For this compound, fragmentation would likely involve the loss of the arabinopyranosyl and glucosyl units, either intact or after further cleavage within the sugar rings. The specific fragmentation pathways observed can help confirm the presence and nature of the sugar residues and their attachment points to the aglycone. researchgate.netnih.gov
PubChem entry for this compound (CID 21576182) reports LC-MS data with a precursor ion [M-H]⁻ at m/z 579 and fragment ions at m/z 489, 399, 369, 459, and 519, obtained using ESI in negative mode. nih.gov These fragment ions correspond to losses from the [M-H]⁻ ion, providing experimental evidence of the fragmentation pathways.
| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss / Fragment |
| 579 | 489 | Loss of a sugar moiety fragment |
| 579 | 399 | Loss of sugar moieties |
| 579 | 369 | Loss of sugar moieties |
| 579 | 459 | Loss of a sugar moiety fragment |
| 579 | 519 | Loss of a small neutral fragment |
Isomeric Discrimination by Mass Spectrometry-Based Methods
Differentiating structural isomers, compounds with the same molecular formula but different arrangements of atoms, can be challenging using MS alone as they often produce similar molecular ions. nih.govnih.govresearchgate.net However, subtle differences in their fragmentation patterns under MS/MS can sometimes allow for their discrimination. nih.govnih.govmdpi.com High-resolution MS and tandem MS/MS can provide more detailed and specific fragmentation information compared to low-resolution techniques. nih.govnih.gov
For isomers of C-glycosyl flavonoids, the position of the glycosidic linkage can influence the stability of certain bonds and thus affect the fragmentation pathways. researchgate.netnih.gov By carefully analyzing the relative abundances of fragment ions or by employing techniques like energy-resolved MS/MS, it may be possible to distinguish this compound from its structural isomers (e.g., isomers with sugar moieties at different positions on the aglycone or with different sugar arrangements). mdpi.com While the search results mention the general challenge of isomer differentiation by MS nih.govnih.govresearchgate.net and the use of LC-MS/MS for C-glycosidic flavonoid isomers scispace.com, specific detailed examples of how MS differentiates this compound from its isomers were not found. Often, chromatographic separation prior to MS analysis (e.g., LC-MS) is essential for analyzing mixtures of isomers. nih.govresearchgate.net
Computational Chemistry Approaches for this compound Structure Validation and Conformer Analysis
Computational chemistry plays a crucial role in modern structural elucidation and the assignment of stereochemistry, particularly for complex natural products like this compound. These methods complement experimental techniques, providing valuable insights into molecular geometries, conformational preferences, and spectroscopic properties. Density Functional Theory (DFT) calculations are widely employed for this purpose, offering a balance between computational cost and accuracy for predicting properties such as NMR chemical shifts. mdpi.comaps.orgnih.gov
Conformational analysis, a key aspect of structural studies, involves exploring the potential energy surface of a molecule to identify stable conformers and their relative populations. qcware.comtaltech.ee For flexible molecules like glycosides, which contain multiple rotatable bonds, this can be a computationally demanding task. taltech.eeresearchgate.net Various computational approaches are used for conformer generation, ranging from rapid molecular mechanics and neural network-based screenings to more rigorous DFT-based refinements. qcware.comchemrxiv.org Methods like CREST, often combined with semi-empirical methods such as GFN2-xTB, are utilized for extensive sampling of conformational space. nih.gov Subsequent refinement of promising candidates using higher-level theoretical methods, such as DFT, ensures more accurate energies and geometries. qcware.comtaltech.eechemrxiv.org
The validation of computationally derived structures and conformer populations often involves comparing calculated spectroscopic parameters, such as NMR chemical shifts, with experimental data. nih.govcsic.es DFT calculations of NMR shielding tensors are a common approach, and the correlation between calculated shielding parameters and experimental chemical shifts is a key metric for assessing the accuracy of the computational model and the proposed structure. aps.orgnih.govgaussian.commdpi.com While a perfect correlation with a slope of 1.0 is ideal, deviations can occur and are sometimes related to the approximations within the DFT functionals used. aps.org
Computational methods also aid in the interpretation of complex NMR spectra, particularly for molecules with overlapping signals or ambiguous correlations. csic.esmdpi.com By calculating chemical shifts for different potential isomers or conformers, researchers can use statistical methods, such as DP4+ analysis, to evaluate the probability of a proposed structure being correct based on the agreement between calculated and experimental NMR data. mdpi.com
While specific detailed research findings solely focused on the computational chemistry approaches for this compound's structure validation and conformer analysis were not extensively available in the provided search results, the general principles and methods applied to similar complex natural products are well-established. The process typically involves:
Initial Conformer Generation: Employing methods like molecular mechanics or semi-empirical calculations to generate a diverse set of initial conformers. qcware.comresearchgate.net
Geometry Optimization: Optimizing the geometry of the low-energy conformers using DFT to obtain more accurate structures and energies. qcware.comtaltech.eemdpi.com
NMR Chemical Shift Calculation: Calculating NMR parameters, particularly carbon-13 and proton chemical shifts, for the optimized conformers using DFT with appropriate functionals and basis sets. nih.govgaussian.commdpi.com
Boltzmann Averaging: Averaging the calculated NMR shifts based on the Boltzmann distribution of the conformer energies to obtain theoretical shifts that can be compared with experimental values. nih.govmdpi.com
Comparison and Validation: Comparing the calculated and experimental NMR data, often using statistical tools like DP4+ analysis, to validate the proposed structure and stereochemistry. mdpi.commdpi.com
This iterative process of computational calculation and comparison with experimental data is fundamental in the advanced structural elucidation of complex molecules like this compound, especially when experimental data alone may not be sufficient for an unambiguous assignment.
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches for Isocarlinoside and Complex Analogues
The total synthesis of complex natural products like C-glycosylflavonoids, including this compound and its analogues, is a significant area of research in organic chemistry. While specific detailed total synthesis procedures for this compound were not extensively detailed in the provided search results, the synthesis of related C-glycosylflavonoids such as puerarin, isoorientin, and schaftoside (B1680920) has been reported, indicating the feasibility of constructing these complex molecular architectures through total synthesis strategies. scispace.comjst.go.jp These synthetic routes often involve intricate steps to selectively form the carbon-carbon bonds between the flavonoid aglycone and the sugar moieties, a key challenge in C-glycoside synthesis due to the inherent stability of the C-glycosidic bond compared to O-glycosidic linkages.
The synthesis of complex analogues often requires regioselective glycosylation and protection/deprotection strategies to control the attachment points and prevent unwanted side reactions on the numerous hydroxyl groups present in both the flavonoid and sugar components. The successful total synthesis of such molecules provides access to quantities sufficient for detailed biological evaluation and allows for the creation of novel analogues with potentially altered properties.
Targeted Chemical Derivatization for Mechanistic Probes and Analytical Enhancement of this compound
Targeted chemical derivatization plays a crucial role in the study of natural products like this compound, serving purposes ranging from the creation of mechanistic probes to the enhancement of analytical detection. Derivatization involves chemically modifying specific functional groups on the molecule to alter its properties.
For analytical purposes, derivatization can improve chromatographic behavior, introduce chromophores or fluorophores for enhanced detection by UV or fluorescence spectroscopy, or facilitate ionization for mass spectrometry (MS) analysis. nih.govresearchgate.net Given the complexity and polarity of this compound, derivatization can be particularly useful for improving its separation and detection in techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including MS. ekb.eg Studies on other phenolic glycosides have utilized chemical derivatization for characterization by spectral analysis, demonstrating its utility in structure elucidation. researchgate.net The fragmentation patterns observed in techniques like LC-MS/MS for this compound, which are typical for luteolin-di-C-hexosides, can also be influenced or clarified through targeted derivatization. ekb.eg
Mechanistic Investigations of Biological Activities in Preclinical Models
In Vitro Studies on Enzyme Modulation and Receptor Interactions of Isocarlinoside
In vitro studies provide a foundational understanding of how a compound directly interacts with specific molecular targets like enzymes and receptors. For this compound and related compounds, this research has centered on enzymes relevant to metabolic disorders.
Protein Tyrosine Phosphatase 1B (PTP1B) Enzyme Activity Modulation
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways. patsnap.com Its overactivity is linked to insulin resistance and type 2 diabetes, making it a significant therapeutic target. patsnap.combohrium.com Inhibition of PTP1B enhances insulin sensitivity, and preclinical studies on various PTP1B inhibitors have shown they can improve glucose homeostasis. patsnap.comnih.govresearchgate.net While the therapeutic potential of targeting PTP1B is well-established, specific mechanistic studies detailing the direct modulation of PTP1B enzyme activity by this compound are not extensively documented in the current scientific literature. Further research is required to determine if this compound acts as a competitive, non-competitive, or allosteric inhibitor of PTP1B and to characterize the specific molecular interactions within the enzyme's active or allosteric sites. nih.gov
Alpha-Glucosidase Inhibitory Mechanisms (for related glycosides)
Alpha-glucosidase is an intestinal enzyme crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. mdpi.com Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. mdpi.com This mechanism is a validated strategy for managing type 2 diabetes. tandfonline.com
Flavonoids, the class of compounds to which this compound belongs, are known to be effective α-glucosidase inhibitors. tandfonline.comnih.gov The inhibitory mechanism is often of a mixed-type, meaning the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The structure of the flavonoid plays a critical role in its inhibitory activity. Key structural features influencing inhibition include:
Hydroxylation: An increased number of hydroxyl groups, particularly on the B-ring and at the C-3 position of the flavonoid structure, generally enhances inhibitory activity. mdpi.comnih.gov
Glycosylation: The presence of sugar moieties (glycosylation) often reduces the inhibitory effect compared to the flavonoid aglycone (the non-sugar part). mdpi.com
C2=C3 Double Bond: The absence of a double bond in the C-ring can significantly decrease inhibitory potency. nih.gov
Kinetic analyses of various flavonoids have demonstrated that they form non-covalent complexes with α-glucosidase, inducing conformational changes that impede its catalytic function. nih.gov
Cellular Pathway Elucidation in Cell-Based Assays with this compound
Cell-based assays allow for the investigation of a compound's effects on complex cellular signaling pathways, providing deeper insight than simple enzyme assays.
Investigations into Antioxidant Mechanisms at the Cellular Level
Oxidative stress, characterized by an excessive accumulation of reactive oxygen species (ROS), is a key contributor to cellular senescence and damage. mdpi.com Flavonoids are recognized for their antioxidant properties. A study on Isoschaftoside, a closely related glycosidic flavonoid, provided specific mechanistic insights into its antioxidant effects at the cellular level. mdpi.com
The research demonstrated that Isoschaftoside significantly reduces ROS levels in senescent cells. mdpi.com This reduction is associated with the restoration of mitochondrial function, which is often impaired in senescent cells, leading to further ROS production. A key finding was that Isoschaftoside treatment leads to the downregulation of specific genes, namely RAC2 and LINC00294. mdpi.com The silencing of these genes was shown to mimic the effects of Isoschaftoside, suggesting they are crucial mediators of its antioxidant and anti-senescence activity. mdpi.com
| Cellular Effect of Isoschaftoside | Observed Mechanism/Mediator | Reference |
| Reduction of Reactive Oxygen Species (ROS) | Downregulation of RAC2 and LINC00294 expression | mdpi.com |
| Restoration of Mitochondrial Function | Associated with the downregulation of RAC2 and LINC00294 | mdpi.com |
| Amelioration of Cellular Senescence | Reduction in lipofuscin levels, mediated by RAC2 and LINC00294 downregulation | mdpi.com |
Cellular Anti-Inflammatory Pathway Interventions
Chronic inflammation is a pathological feature of many diseases. Key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are central regulators of the inflammatory response. nih.govnih.gov Activation of these pathways leads to the production of pro-inflammatory cytokines like interleukins (e.g., IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α). nih.gov
Many flavonoids have been shown to exert anti-inflammatory effects by intervening in these pathways. nih.gov They can inhibit the activation of NF-κB and modulate the phosphorylation of MAPK proteins (e.g., p38, JNK), thereby reducing the expression of inflammatory mediators. nih.gov While the general anti-inflammatory potential of flavonoids is known, specific studies detailing the precise interactions of this compound with the components of the NF-κB and MAPK signaling cascades in cell-based assays are needed to fully elucidate its cellular anti-inflammatory mechanism.
Mechanistic Research in Whole-Organism Animal Models
Preclinical animal models are indispensable for validating the physiological relevance of findings from in vitro and cell-based studies. nih.govnih.gov Such models allow researchers to investigate a compound's mechanism of action within a complex biological system, considering factors like metabolism, tissue distribution, and systemic feedback loops. nih.gov
For a compound like this compound, with demonstrated antioxidant and potential anti-inflammatory and anti-hyperglycemic activities in vitro, animal models would be crucial for mechanistic elucidation. For example:
Diabetic Models: In animal models of type 2 diabetes, studies could confirm if the α-glucosidase inhibition observed with related flavonoids translates to a reduction in postprandial hyperglycemia in vivo. mdpi.com Mechanistic work could involve analyzing insulin signaling pathways in tissues like the liver and muscle to see if the compound improves insulin sensitivity, potentially linking back to PTP1B inhibition.
Inflammation Models: Using models of acute or chronic inflammation, researchers could verify if this compound reduces inflammatory cytokine levels in circulation and in affected tissues. Further mechanistic studies would involve analyzing the activation state of NF-κB and MAPK pathways in tissue samples from these animals to confirm the cellular mechanisms in a whole-organism context. nih.gov
Currently, detailed mechanistic studies of this compound in whole-organism animal models are not widely available in the published literature, representing a necessary next step in its research trajectory.
Based on a comprehensive search of available scientific literature, there is currently insufficient data on the chemical compound "this compound" to generate the detailed article as requested. Specifically, preclinical in vivo studies detailing the mechanistic investigations of this compound's effects on the cardiovascular system, metabolic homeostasis, immunomodulatory and anti-inflammatory pathways, or its antifeeding and antiparasitic activities could not be located.
The provided outline requires in-depth research findings and data from in vivo models for each of the following sections:
Antifeeding and Antiparasitic Mechanisms in Agricultural and Veterinary Models
Without specific studies on this compound for these topics, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict content requirements of the prompt. Generating content would require speculation or misattribution of properties from other related compounds, which would not meet the standards of scientific accuracy.
Further research and publication of in vivo studies on this compound are needed before a comprehensive article on its biological mechanisms can be written.
Advanced Analytical Methodologies for Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) and Hyphenated Techniques for Isocarlinoside Profiling
LC-MS is a widely employed technique for the profiling of phenolic compounds, including this compound, in plant extracts due to its ability to combine the separation power of liquid chromatography with the detection sensitivity and structural information provided by mass spectrometry nih.govnih.gov. This hyphenated technique allows for the separation of complex mixtures before ions are generated and detected by the mass spectrometer.
Research utilizing LC-MS has successfully identified this compound in various plant sources. For instance, studies on wheat seedlings (Triticum aestivum L.) have characterized this compound using HPLC coupled with quadrupole Orbitrap mass spectrometry (HPLC-Q-Orbitrap-MS) nih.gov. In such analyses, this compound is typically detected as a deprotonated molecule ([M-H]⁻) in negative ion mode, consistent with its acidic hydroxyl groups nih.govnih.gov. The molecular formula C₂₆H₂₈O₁₅ and a deprotonated molecular ion at m/z 579.1352 have been reported for this compound nih.gov.
LC-MS is also valuable for the chemical profiling of extracts, enabling the tentative identification of compounds like this compound based on their retention times and mass spectral data ekb.eg.
Ultra-Performance Liquid Chromatography (UPLC) Coupling
Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that uses smaller particle size columns and higher pressures, resulting in improved separation resolution, speed, and sensitivity nih.govfrontiersin.org. Coupling UPLC with mass spectrometry (UPLC-MS) is particularly advantageous for the rapid and highly sensitive detection of secondary metabolites, including flavonoids like this compound, in natural sources nih.govfrontiersin.org.
UPLC-ESI QTOF MS, which combines UPLC with electrospray ionization (ESI) and quadrupole time-of-flight mass spectrometry (QTOF MS), has been utilized for untargeted metabolite analysis in wheat hull extracts, allowing for the acquisition of accurate m/z and MSᴱ information frontiersin.org. This approach aids in the identification of metabolites by analyzing fragment patterns in combination with retention time or UV spectrum data nih.govfrontiersin.org.
Studies have successfully detected and identified this compound using UPLC-qTOF-MS, with reported fragment ions characteristic of luteolin-di-C-glycosides researchgate.net. The use of UPLC systems with specific column chemistries, such as C18 columns with small particle sizes, and optimized gradient elution programs further enhances the separation efficiency of this compound from other phenolic compounds nih.govfrontiersin.org.
Tandem Mass Spectrometry (MS/MS) for Selective Detection
Tandem Mass Spectrometry (MS/MS), also known as MS², provides structural information by fragmenting selected precursor ions and analyzing the resulting product ions nih.gov. This technique is crucial for the selective detection and confident identification of this compound within complex matrices, as it provides a unique fragmentation pattern that serves as a fingerprint for the molecule.
In the negative ion mode, the MS/MS spectrum of this compound typically shows characteristic fragment ions resulting from the cleavage of the C-glycosidic linkages and the aglycone structure nih.govekb.eg. For this compound (luteolin-6-C-arabinoside-8-C-glucoside), fragment ions at m/z 489.1039 and m/z 429.0826 have been observed, corresponding to losses of sugar moieties nih.gov. Other reported fragment ions at m/z 399 and m/z 369 are indicative of [Agl+113]⁻ and [Agl+83]⁻ fragments, respectively, which are characteristic of luteolin-di-C-glycosides (where Agl represents the aglycone) ekb.egresearchgate.net. These fragmentation patterns, obtained through techniques like Orbitrap-MS/MS or Triple Quad MS/MS, are essential for confirming the identity of this compound nih.govekb.eg.
MS/MS is also used in studies investigating the fragmentation of C-glycosylflavones, providing insights into the characteristic losses of 90 and 120 mass units corresponding to fragmentation of the glycosidic moiety researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis of this compound
Quantitative NMR (qNMR) allows for the determination of the concentration or purity of a compound by accurately integrating specific signals in the NMR spectrum and comparing them to a known standard or to other signals within the same molecule mdpi.comox.ac.ukethz.ch. For quantitative analysis of natural products by NMR, ¹H NMR is the most widely used due to its higher sensitivity mdpi.com. Accurate shimming, appropriate relaxation delays, and careful integration of well-resolved signals are crucial for obtaining reliable quantitative results ox.ac.ukumich.edu. Both internal and external standards can be used in qNMR for absolute concentration determination ox.ac.ukcanterbury.ac.nz.
While specific detailed research findings on the quantitative analysis of this compound solely by NMR were not extensively found in the search results, the principles of qNMR are applicable. The ¹H and ¹³C NMR spectral assignments for this compound have been reported, which are fundamental for setting up a quantitative NMR experiment jst.go.jp. The ability of NMR to provide detailed structural information simultaneously with quantification makes it a valuable complementary tool to LC-MS-based methods, particularly for confirming identity and determining purity or concentration in isolated samples.
Method Validation, Limits of Detection (LOD), and Quantification (LOQ) Parameters for this compound Analysis
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results dastmardi.ir. For the analysis of this compound, validation parameters typically include selectivity, accuracy, precision (repeatability and reproducibility), linearity, limit of detection (LOD), and limit of quantification (LOQ) dastmardi.iraoac.orgeuropa.eu.
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision aoac.orgsepscience.com. These parameters are crucial for assessing the sensitivity of the analytical method.
Several approaches can be used to determine LOD and LOQ, including methods based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve sepscience.com. For chromatographic methods like LC-MS or UPLC-MS, calibration curves are prepared using known concentrations of the analyte, and the slope of this curve is used in the calculation of LOD and LOQ nih.govsepscience.com.
While specific LOD and LOQ values for this compound were not explicitly detailed in the provided search results, method validation is a standard practice in the development of analytical procedures for phytochemicals. Studies employing HPLC analysis of phenolic compounds in plant extracts mention the preparation of calibration curves using standard solutions of isolated phenolics nih.gov. The validation process involves analyzing samples at or near the estimated LOD and LOQ to demonstrate their appropriateness sepscience.com.
Method validation also encompasses assessing matrix effects, which can influence the ionization efficiency of the analyte in MS-based methods europa.eu. The use of internal standards, particularly isotopically labelled internal standards, can help compensate for matrix effects and variations during sample preparation and analysis, thereby improving the accuracy and reliability of quantification europa.eu.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Analysis and Conformation Studies
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions based on their size, shape, and charge as they travel through a buffer gas under an electric field, in addition to their mass-to-charge ratio provided by MS nih.govindiana.eduscielo.org.co. This provides an additional dimension of separation, which is particularly useful for resolving isomeric compounds that have the same mass but different structures or conformations nih.govtofwerk.com.
This compound, being a C-glycosylflavone, can potentially have isomers that differ in the type or linkage of the sugar moieties, or even in their spatial arrangement. IMS-MS can help differentiate such isomers based on their collision cross-sections (CCS), which are a measure of an ion's effective cross-sectional area and are related to its three-dimensional structure indiana.edutofwerk.comosti.gov.
While direct application of IMS-MS specifically for the isomeric analysis or conformation studies of this compound was not found in the search results, the technique's capabilities are highly relevant. High-resolution IMS-MS, either as a standalone technique or coupled to LC, has been shown to improve the identification of isomeric metabolites, such as sugar phosphates, which cannot be distinguished by LC or MS/MS alone tofwerk.com. The CCS values obtained from IMS-MS measurements can serve as additional molecular identifiers tofwerk.com.
IMS-MS, including drift tube IMS-MS (DTIMS-MS) and traveling wave IMS-MS (TWIMS-MS), is increasingly used in metabolomics and lipidomics for resolving complex mixtures and characterizing isomers nih.govindiana.eduosti.gov. The ability to separate ions based on their mobility provides valuable information orthogonal to LC separation and MS detection, enhancing the confidence in compound identification and allowing for the study of conformational differences nih.govindiana.eduosti.gov. This suggests that IMS-MS holds significant potential for detailed analysis of this compound and its potential isomers.
Future Perspectives and Research Trajectories for Isocarlinoside
Discovery of Novel Biosynthetic Enzymes and Regulatory Networks for Isocarlinoside Production
The biosynthesis of C-glycosylflavones like this compound is a complex process involving a series of enzymatic steps that are distinct from the more common O-glycosylation pathways. nih.gov While the general flavonoid pathway is well-understood, involving enzymes such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI), the specific steps leading to C-glycosylation are still being elucidated. nih.govnih.gov
Future research will likely focus on identifying and characterizing novel enzymes crucial for this compound synthesis. A key area of investigation is the discovery of specific C-glycosyltransferases (CGTs) that catalyze the attachment of sugar moieties to the flavone (B191248) backbone at the C-6 and C-8 positions. nih.gov Another critical enzyme is flavanone (B1672756) 2-hydroxylase (F2H), which has been shown in rice to be required for C-glycosylflavone biosynthesis. nih.gov The discovery of novel F2H and CGT variants from diverse plant species could reveal enzymes with higher efficiency or different substrate specificities, which would be valuable for biotechnological production.
Beyond the core enzymes, understanding the regulatory networks that control their expression is paramount. Transcription factors from families such as MYB, bHLH, and WD40 are known to regulate flavonoid biosynthesis. mdpi.com Future studies will aim to identify the specific transcription factors that orchestrate the this compound biosynthetic pathway. Elucidating how environmental cues and developmental stages influence these regulatory networks will be crucial for optimizing in-planta production or for engineering production in microbial systems.
Table 1: Key Enzyme Classes in Flavonoid and C-Glycosylflavone Biosynthesis
| Enzyme Class | Abbreviation | Function in Pathway |
| Chalcone Synthase | CHS | Catalyzes the initial step in flavonoid biosynthesis, forming the chalcone scaffold. nih.gov |
| Chalcone Isomerase | CHI | Catalyzes the cyclization of chalcones into flavanones. nih.gov |
| Flavanone 2-Hydroxylase | F2H | A cytochrome P450 enzyme that hydroxylates flavanones, a key step for C-glycosylation. nih.govnih.gov |
| C-Glycosyltransferase | CGT | Transfers a sugar moiety from a donor like UDP-glucose to the flavone skeleton. nih.govnih.gov |
| Flavone Synthase | FNS | Catalyzes the formation of the double bond in the C-ring to produce flavones. nih.gov |
Development of Advanced Synthetic Methodologies for Structure-Activity Relationship Studies of this compound Analogues
Chemical synthesis provides a powerful tool to generate this compound and its analogues, which is essential for detailed structure-activity relationship (SAR) studies. While the total synthesis of complex natural products can be challenging, modern synthetic organic chemistry offers a variety of methods that can be applied. sioc-journal.cnmdpi.com
Future efforts will likely focus on developing more efficient and modular synthetic routes. Advanced methodologies such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) have been successfully used to prepare flavonoid derivatives and could be adapted for this compound analogues. jazindia.comnih.gov Other established methods for flavone synthesis include the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada reaction. sioc-journal.cnmdpi.com "Green chemistry" approaches, which utilize solvent-free reactions or eco-friendly catalysts, are also becoming increasingly important in natural product synthesis. benthamdirect.com
The synthesis of a library of this compound analogues will be instrumental for SAR studies. nih.govresearchgate.netnih.gov By systematically modifying the substitution pattern on the flavonoid backbone and altering the attached sugar moieties, researchers can probe the structural features required for specific biological activities. mdpi.com For instance, the number and position of hydroxyl groups on the B-ring of flavonoids are known to be critical for their antioxidant and anti-inflammatory properties. researchgate.netmdpi.comnih.govmdpi.com SAR studies will provide crucial insights into the pharmacophore of this compound, guiding the design of new derivatives with enhanced potency or selectivity.
Table 2: Selected Synthetic Reactions for Flavonoid Synthesis
| Reaction Name | Description |
| Suzuki-Miyaura Coupling | A versatile palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds, applicable for aryl-substituted flavonoids. nih.gov |
| Claisen-Schmidt Condensation | A base-catalyzed reaction to form chalcones, which are key precursors for flavonoids. benthamdirect.com |
| Baker-Venkataraman Rearrangement | A reaction used to form 1,3-diketones, which can then be cyclized to form flavones. mdpi.com |
| Algar-Flynn-Oyamada (AFO) Reaction | An oxidation reaction of a chalcone to form a flavonol. sioc-journal.cn |
Comprehensive Mechanistic Characterization of this compound Bioactivities in Relevant Pathophysiological Models
Preliminary studies on C-glycosylflavones suggest a wide range of biological activities, including antioxidant and anti-inflammatory effects. researchgate.netresearchgate.net A key future direction for this compound research is to move beyond preliminary screening and perform in-depth mechanistic studies in relevant disease models. This will involve elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects. drugbank.comdrugbank.com
For example, the anti-inflammatory properties of flavones have been linked to the inhibition of the NF-κB signaling pathway and the modulation of kinases such as c-Src. nih.gov Future studies on this compound could investigate its ability to modulate these pathways in models of inflammatory diseases. Similarly, its antioxidant potential could be explored in models of diseases associated with oxidative stress. The use of advanced in vitro models, such as organoids and 3D cell cultures, as well as in vivo animal models of disease, will be critical to understanding the therapeutic potential of this compound.
Identifying the direct molecular targets of this compound is a significant challenge that can be addressed with modern chemical biology approaches. Techniques such as affinity chromatography, activity-based protein profiling, and computational docking studies can help to identify the proteins that this compound directly binds to and modulates. A thorough understanding of its mechanism of action is essential for any future clinical development.
Integration of Multi-Omics Data for Systems Biology Understanding of this compound's Biological Roles
A systems biology approach, integrating various "omics" data, will be indispensable for a holistic understanding of this compound's biological roles. nih.govisbscience.orgdtu.dk This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of how this compound influences cellular processes.
Integrated transcriptomic and metabolomic analyses have already proven powerful in elucidating the biosynthetic pathways of flavonoids in plants. mdpi.comnih.govnih.govresearchgate.netnih.govresearchgate.netfrontiersin.org This approach can be used to identify genes and metabolites that are correlated with this compound production, providing new targets for metabolic engineering.
In the context of its bioactivity, multi-omics can reveal the global cellular response to this compound treatment. nih.govoncohost.commdpi.comnih.govresearchgate.net For instance, proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can reveal alterations in metabolic pathways. nih.govmdpi.com By integrating these datasets, researchers can construct detailed models of the cellular networks affected by this compound. This systems-level understanding can help to predict its effects, identify potential off-target effects, and discover novel therapeutic applications.
Table 3: Overview of Omics Technologies and Their Application to this compound Research
| Omics Field | Data Generated | Application in this compound Research |
| Transcriptomics | Gene expression levels (mRNA) | Identifying genes involved in biosynthesis and regulation; understanding cellular response to treatment. mdpi.comresearchgate.net |
| Proteomics | Protein abundance and modifications | Identifying enzymes in the biosynthetic pathway; discovering protein targets of this compound. nih.govmdpi.com |
| Metabolomics | Profiles of small molecule metabolites | Characterizing the flavonoid profile of a plant; identifying metabolic pathways affected by this compound. nih.govnih.gov |
| Multi-Omics Integration | Combined analysis of multiple data types | Building comprehensive models of biosynthesis and bioactivity; a systems-level understanding of biological roles. mdpi.combohrium.com |
Q & A
Q. Table 1: Key Isolation Parameters
| Technique | Conditions/Parameters | Reference |
|---|---|---|
| Solvent Extraction | 70% ethanol, reflux, 3 cycles | |
| Column Chromatography | Silica gel (CHCl3:MeOH:H2O gradient) | |
| Preparative HPLC | C18 column, 0.1% HCOOH in H2O/MeOH |
Basic Research: How is the structure of this compound confirmed?
Answer:
Combine spectroscopic and chromatographic methods:
- UV-Vis spectroscopy : Analyze shifts with diagnostic reagents (AlCl3, NaOMe) to identify hydroxylation patterns .
- NMR (1H/13C) : Assign C-glycosylation sites (e.g., 6-C-α-L-arabinopyranosyl and 8-C-β-D-glucopyranosyl) via HMBC and HSQC .
- HRMS : Confirm molecular formula (C26H28O15, [M+H]+ at m/z 581.1509) .
Advanced Research: What experimental designs are used to study this compound’s inhibition of osteoclast differentiation?
Answer:
- In vitro models : Use bone marrow-derived macrophages (BMMs) treated with RANKL to induce osteoclastogenesis.
- TRAP assay : Quantify tartrate-resistant acid phosphatase activity (e.g., 70% inhibition at 100 µM this compound) .
- Cytotoxicity controls : Perform MTT assays to ensure observed effects are not due to cell death .
- Dose-response curves : Test 10–300 µM ranges to establish IC50 values .
Q. Table 2: Key Bioactivity Data
| Assay | Result (100 µM) | Reference |
|---|---|---|
| TRAP Activity | 70% inhibition | |
| Cell Viability | No cytotoxicity |
Advanced Research: How to resolve contradictions in reported bioactivities of this compound across studies?
Answer:
Address variability via:
- Standardized protocols : Ensure consistent cell lines (e.g., RAW264.7 vs. primary BMMs) and RANKL concentrations .
- Metabolic stability tests : Evaluate compound degradation in culture media using LC-MS .
- Synergy analysis : Test combinatorial effects with co-occurring flavonoids (e.g., isoorientin) to identify potentiating interactions .
Basic Research: What quantification methods are reliable for this compound in plant extracts?
Answer:
- HPLC-DAD : Use luteolin derivatives as external standards; quantify at 350 nm .
- LC-MS/MS : Employ MRM transitions (m/z 581→473 for this compound) for specificity in complex matrices .
Advanced Research: How to evaluate this compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated degradation studies : Incubate in buffers (pH 2–9) at 25–60°C, monitor via HPLC .
- Kinetic modeling : Calculate degradation rate constants (e.g., t1/2) to predict shelf-life .
Advanced Research: What in vivo models are suitable for validating this compound’s anti-diabetic effects observed in vitro?
Answer:
- Streptozotocin-induced diabetic rats : Measure fasting glucose, insulin sensitivity, and oxidative stress markers (e.g., MDA, SOD) .
- Dose optimization : Administer 10–50 mg/kg/day orally for 4–8 weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
